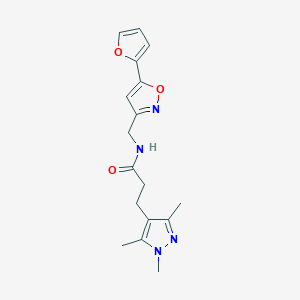![molecular formula C29H26N2O3S B2543896 2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 955595-19-4](/img/structure/B2543896.png)
2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a biphenyl group, an acetamide group, and a tetrahydroquinoline group with a phenylsulfonyl substituent . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve reactions such as Friedel-Crafts alkylation or acylation, which are commonly used to introduce alkyl or acyl groups into aromatic rings . The formation of the tetrahydroquinoline ring could potentially involve a Povarov reaction or similar processes .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in various conformations . The tetrahydroquinoline group is a heterocyclic ring that includes a nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions . The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be a solid at room temperature, given its molecular complexity . Its solubility would depend on the solvent used .Applications De Recherche Scientifique
- Application : Researchers have explored using this compound to enhance the compatibility between different polymers. Specifically, it has been employed as a compatibilizer for blends of polyethylene (PE) and isotactic polypropylene (iPP) or polystyrene (PS). The insertion of phenylsulfonyl groups along polyolefin chains improves the interfacial adhesion between the components, leading to better mechanical properties and phase dispersion .
- Application : 1,4-bis(phenylsulfonyloxy)benzene, a related compound, has been studied for its photoacid generation properties. Investigating similar derivatives, including our compound of interest, could provide insights into their behavior as photoacids. Understanding their mechanisms can impact fields like microfabrication and semiconductor manufacturing .
- Application : Although not directly related to crop protection, understanding the behavior of compounds like 2-([1,1’-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can contribute to the development of novel pesticide formulations. Researchers may explore its potential as a scaffold for designing new active substances or as a reference compound in toxicity studies .
Compatibilization of Polymer Blends
Photoacid Generation
Pesticide Research
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets such as enzymes or receptors. The presence of the amide group and the aromatic rings could allow for interactions such as hydrogen bonding or pi stacking .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3S/c32-29(20-22-13-15-24(16-14-22)23-8-3-1-4-9-23)30-26-17-18-28-25(21-26)10-7-19-31(28)35(33,34)27-11-5-2-6-12-27/h1-6,8-9,11-18,21H,7,10,19-20H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZNDDAIUWOUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)
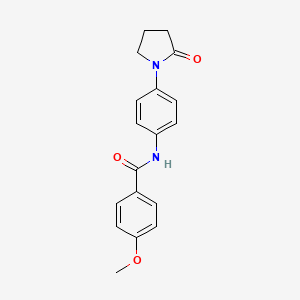

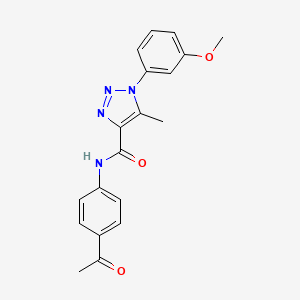
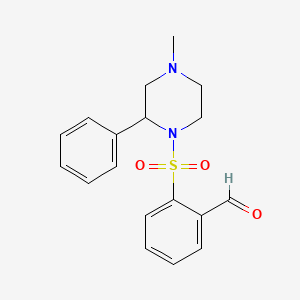

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2543821.png)
![Ethyl 5-[(2-chloroacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543822.png)
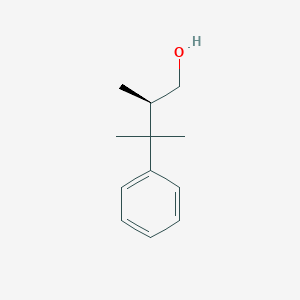
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2543828.png)
![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B2543831.png)
![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543832.png)
![2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide](/img/structure/B2543835.png)
